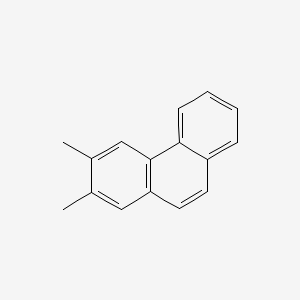

2,3-Dimethylphenanthrene

説明

2,3-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .

Synthesis Analysis

The synthesis of 2,3-Dimethylphenanthrene has been achieved in gram-quantities by a short sequence of directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction and directed remote metalation (DreM) to form 9-phenanthrols . The final phenanthrenes were obtained through protection/deprotection as triflates .Molecular Structure Analysis

2,3-Dimethylphenanthrene contains a total of 32 bonds; 18 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .科学的研究の応用

Synthesis and Chemical Properties

2,3-Dimethylphenanthrene has been synthesized through various chemical processes. A notable method involves directed ortho metalation of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction and directed remote metalation, leading to the formation of 9-phenanthrols, and eventually yielding dimethylphenanthrenes including 2,3-dimethylphenanthrene (Böhme, Lorentzen, & Jørgensen, 2017). This synthesis method indicates the potential of 2,3-dimethylphenanthrene in chemical research and industrial applications.

Vibrational and Spectroscopic Analysis

Vibrational (FT-IR, FT-Raman), NMR, and mass spectroscopy have been used to investigate the physical and chemical properties of dimethylphenanthrene isomers, including 2,3-dimethylphenanthrene. Such studies help in understanding the altered geometrical parameters and vibrational patterns of the molecule, contributing to the knowledge of its electronic and optical properties (Ali et al., 2015).

Chromatographic Analysis

The retention behavior of dimethylphenanthrene isomers in reversed-phase liquid chromatography has been investigated, providing insights into their molecular shape and aiding in the prediction of behavior when reference standards are not available. This research is significant for the identification of dimethylphenanthrene isomers in complex mixtures such as crude oil (Garrigues et al., 1989).

Microbiological Utilization

A strain of Sphingomonas sp. capable of utilizing 2,3-dimethylphenanthrene as its sole carbon and energy source was isolated from creosote-contaminated soil. This discovery is significant for understanding the biodegradation of polycyclic aromatic hydrocarbons and their alkylated derivatives in contaminated environments (Sabaté, Viñas, Bayona, & Solanas, 2003).

Environmental Impact Studies

The effects of dimethylated polycyclic aromatic hydrocarbons, including 2,3-dimethylphenanthrene, on the embryonic development of the Japanese medaka, have been studied. Such research is vital for understanding the ecological and environmental impact of these compounds (Rhodes et al., 2005).

特性

IUPAC Name |

2,3-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-9-14-8-7-13-5-3-4-6-15(13)16(14)10-12(11)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRDLHPBZKOROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190197 | |

| Record name | Phenanthrene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylphenanthrene | |

CAS RN |

3674-65-5 | |

| Record name | Phenanthrene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

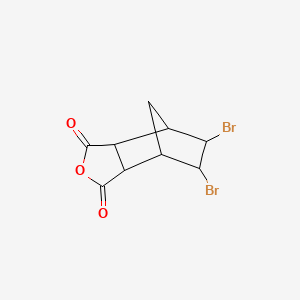

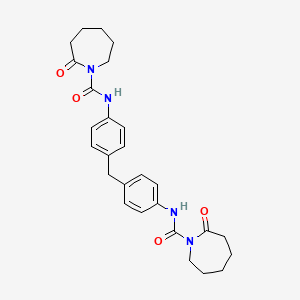

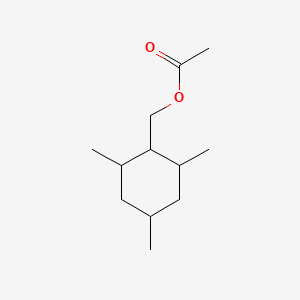

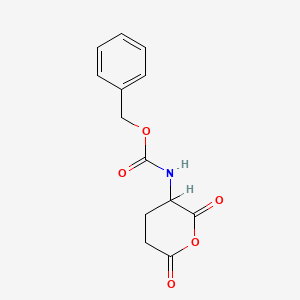

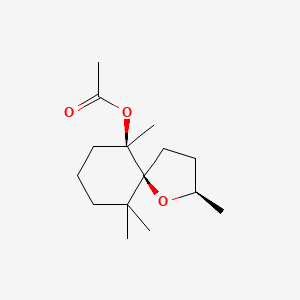

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1619691.png)